N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
Description
N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a phenyl group, a thiophene ring, and a cyclopentyl group, all connected through an oxalamide linkage. The presence of these diverse functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N'-phenyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-16(17(22)20-15-6-2-1-3-7-15)19-13-18(9-4-5-10-18)14-8-11-23-12-14/h1-3,6-8,11-12H,4-5,9-10,13H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFRLFIBRDWYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves the condensation of appropriate amines and oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction conditions often require cooling to 0°C to control the exothermic nature of the reaction, followed by gradual warming to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale amide synthesis can be applied. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The thiophene ring can interact with biological macromolecules, potentially disrupting their normal function and leading to cell death. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives: Known for their anticancer activity.
Thiophene-based drugs: Such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide linkage and the presence of both phenyl and thiophene rings make it a versatile compound for various applications, distinguishing it from other similar molecules.
Biological Activity
N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis typically involves the condensation of N-phenylthiophen-3-ylmethylamine with oxalyl chloride. This reaction is performed under inert conditions to prevent moisture interference, often utilizing solvents such as dichloromethane or tetrahydrofuran. The reaction is exothermic and requires cooling to 0°C initially, followed by warming to room temperature for completion.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis.
- Non-covalent Interactions : The thiophene ring can participate in π-π stacking interactions with nucleic acids or proteins, potentially disrupting their normal functions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Leukemic Cells | 12.5 | |
| Squamous Carcinoma Cells | 15.0 | |
| Breast Cancer Cell Lines | 10.0 | Ongoing Research |
The mechanism underlying these effects appears to involve the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial function .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Human Leukemia Cells :
- Objective : To assess cytotoxicity and mechanism of action.
- Findings : The compound induced significant apoptosis via caspase activation, with an IC50 value indicating potent activity compared to standard chemotherapeutics.
- Comparative Study with Related Compounds :
Future Directions in Research
Ongoing research aims to further elucidate the molecular targets and pathways influenced by this compound. Key areas include:
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : Investigating how variations in structure impact biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
